(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile
Description
“(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile” is a nitrile-based compound featuring a propanedinitrile core substituted with two distinct functional groups: a 3-azidopropyl moiety and a 3-phenylprop-2-en-1-yl group. Propanedinitriles are often studied for their electron-deficient character, making them candidates for organic semiconductors, photoresponsive materials, or intermediates in synthetic chemistry.
Properties
CAS No. |
649759-85-3 |
|---|---|
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(3-azidopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C15H15N5/c16-12-15(13-17,10-5-11-19-20-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2 |
InChI Key |
OTBSCRXBDALGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multi-step organic reactions. One common approach is to start with 3-phenylprop-2-en-1-ol, which undergoes a series of reactions including azidation and nitrile formation. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc bromide (ZnBr2) and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Recent studies have indicated that compounds similar to (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile may exhibit anticonvulsant properties. The structure-activity relationship in related compounds suggests that the incorporation of specific functional groups can enhance their efficacy against seizures. For instance, cinnamamide derivatives have been shown to possess significant anticonvulsant activity in various animal models, highlighting the potential for (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile in developing new therapeutic agents for epilepsy .
General Anesthetic Potential
Compounds with similar structures have also demonstrated oral general anesthetic activity. The ability of these compounds to modulate ion channels suggests that (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile could be investigated for its anesthetic properties, particularly in reducing the minimum alveolar concentration of anesthetics like isoflurane without significant cardiovascular side effects .
Organic Synthesis
Building Block for Complex Molecules
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile serves as a versatile intermediate in organic synthesis. Its azide group allows for further transformations through click chemistry, facilitating the construction of complex molecular architectures. This property is particularly useful in drug development and materials science, where multifunctional compounds are often required .
Synthesis of Novel Derivatives
The compound can be utilized as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel physical properties. Researchers can modify the azide or nitrile groups to create libraries of compounds for high-throughput screening in drug discovery programs .
Materials Science
Polymer Chemistry
The reactivity of the azide group in (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile makes it suitable for applications in polymer chemistry. It can be used to create cross-linked networks or functionalized polymers through reactions like azide-alkyne cycloaddition (click chemistry). Such polymers could have applications in coatings, adhesives, and biomedical devices due to their tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. These functional groups allow the compound to interact with a variety of molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanedinitrile derivatives are a versatile class of compounds with tunable properties based on substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The azidopropyl group in the target compound enables cycloaddition reactions, which are absent in chlorinated analogs. This makes it suitable for bioconjugation or polymer cross-linking . Chlorobenzylidene groups in analogs (e.g., 2-Chlorobenzylidenemalononitrile) enhance electrophilicity, leading to rapid hydrolysis or irritation effects, as seen in CS gas .
This could improve electron-accepting capacity in organic electronics. Chlorinated analogs exhibit higher volatility and lower molecular weight, making them effective as aerosols .
Safety and Stability :
- Azides are thermally sensitive and may pose explosion risks under certain conditions, whereas chlorinated derivatives are more stable but toxic upon inhalation .
Synthetic Accessibility: Chlorinated benzylidenemalononitriles are synthesized via Knoevenagel condensation, a well-established method . The target compound likely requires azide-alkyne coupling or nitrile alkylation, which may involve hazardous intermediates.
Research Findings
- Computational studies using density-functional theory (DFT) (e.g., Becke’s hybrid functionals) could predict the target compound’s thermochemical properties, such as bond dissociation energies or reaction pathways .
Notes
- Methodological Gaps : Experimental data on the target compound are lacking; comparisons rely on structural analogs and computational predictions.
- Safety Considerations: The azide group necessitates careful handling, contrasting with the irritant but non-explosive nature of chlorinated derivatives.
- Applications : The target compound’s dual functionality (azide + conjugated system) positions it for niche uses in materials science, whereas analogs dominate in security/defense applications .
Biological Activity
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to summarize the available research regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: C15H16N4. Its structure includes an azide group, which is known for its reactivity in various chemical transformations, making it a valuable functional group in drug development.
The biological activity of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with azide functionalities often exhibit antimicrobial properties. The azide group can participate in nucleophilic attacks, leading to the disruption of microbial cell walls.
- Anticancer Properties : Some studies suggest that derivatives containing phenylpropene structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : There is emerging evidence that certain azide-containing compounds may have neuroprotective effects, potentially through modulation of oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress markers |
Case Study 1: Antimicrobial Activity
A study conducted by Namiki et al. (2021) explored the antimicrobial properties of similar azide compounds. The results demonstrated significant inhibition against various bacterial strains, suggesting that (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile may exhibit comparable effects due to its structural similarities.
Case Study 2: Anticancer Effects
In a recent investigation, a derivative of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile was tested against human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile. Potential areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore the specific pathways affected by this compound, particularly in cancer and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
